5-propyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
5-propyl-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Dental Composite Development
Research indicates that pyrazole compounds, specifically related to the structure of 5-propyl-1H-pyrazol-3-amine hydrochloride, are studied for potential applications in dental materials. For instance, a study explored the mechanical properties of flowable dental composites containing antibacterial pyrazole derivatives. This study showed that while the addition of the antibacterial component did not significantly affect the flexural and tensile strengths of the composites, it led to a decrease in compressive strength at higher concentrations, suggesting a potential limitation in its application (Abaszadeh & Mohammadzadeh, 2020).
Pharmacophore Properties
Pyrazole compounds are recognized for their role as pharmacophores, being central to the structure of many biologically active compounds. Their utility in medicinal chemistry is significant due to their involvement in a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry. The review on the synthesis of pyrazole heterocycles points to the diversity of synthetic strategies and the wide range of bioactive properties of these compounds (Dar & Shamsuzzaman, 2015).
Diverse Synthetic Applications
Pyrazole structures are fundamental in the synthesis of diverse heterocyclic compounds. Their reactivity allows for the creation of a variety of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The chemistry of these compounds is extensively studied for their potential in synthesizing heterocyclic compounds and dyes, offering mild reaction conditions and a wide range of precursor adaptability (Gomaa & Ali, 2020).
Anticancer Potential
Studies highlight the significance of pyrazoline derivatives in anticancer research. Pyrazoline is noted for its electron-rich nature and its capacity to engage in dynamic applications, with a focus on synthesizing derivatives demonstrating significant biological effects. The exploration of pyrazoline derivatives in anticancer activity reveals the compound's potential and the broad interest in further research in this domain (Ray et al., 2022).
Therapeutic Applications
Pyrazoline and its derivatives are identified as key players in various therapeutic applications. The compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. The broad spectrum of pharmacological actions underlines the potential of pyrazoline derivatives in pharmaceutical applications and the ongoing need for exploration and development of new therapeutic agents (Shaaban et al., 2012).
Mechanism of Action
Target of Action
Pyrazole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to possess various biological activities, suggesting they may impact a range of biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
Given the diverse biological activities of pyrazole derivatives, this compound holds promise for future therapeutic applications .
Properties
IUPAC Name |
5-propyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-3-5-4-6(7)9-8-5;/h4H,2-3H2,1H3,(H3,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVYJWATARFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-66-8 | |
Record name | 5-propyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.